Cas no 1036589-80-6 ([2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine)

2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine is a chiral amine derivative featuring a chlorophenyl and branched alkyl substituent. Its structural characteristics make it a valuable intermediate in organic synthesis, particularly for the preparation of pharmacologically active compounds. The presence of the chlorophenyl group enhances its potential for interactions with aromatic systems, while the branched alkyl chain contributes to steric modulation, influencing selectivity in synthetic applications. This compound is typically utilized in research settings for the development of ligands, catalysts, or bioactive molecules. Its well-defined structure allows for precise modifications, making it a versatile building block in medicinal and materials chemistry. Proper handling and storage under inert conditions are recommended to maintain stability.
[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine structure
1036589-80-6 structure
Product name:[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine
CAS No:1036589-80-6
MF:C13H20ClN
MW:225.75760269165
CID:5069113
PubChem ID:43094013

[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine Chemical and Physical Properties

Names and Identifiers

    • [2-(4-chlorophenyl)ethyl](3-methylbutan-2-yl)amine
    • N-[2-(4-chlorophenyl)ethyl]-3-methylbutan-2-amine
    • [2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine
    • Inchi: 1S/C13H20ClN/c1-10(2)11(3)15-9-8-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3
    • InChI Key: URSWOUIUMSOWDU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CCNC(C)C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 162
  • Topological Polar Surface Area: 12
  • XLogP3: 4.1

[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-9426-5g
[2-(4-chlorophenyl)ethyl](3-methylbutan-2-yl)amine
1036589-80-6 95%+
5g
$933.0 2023-09-06
TRC
C176076-1g
[2-(4-chlorophenyl)ethyl](3-methylbutan-2-yl)amine
1036589-80-6
1g
$ 455.00 2022-06-06
Life Chemicals
F1967-9426-1g
[2-(4-chlorophenyl)ethyl](3-methylbutan-2-yl)amine
1036589-80-6 95%+
1g
$311.0 2023-09-06
Enamine
EN300-165442-2.5g
[2-(4-chlorophenyl)ethyl](3-methylbutan-2-yl)amine
1036589-80-6
2.5g
$1428.0 2023-05-01
Enamine
EN300-165442-5.0g
[2-(4-chlorophenyl)ethyl](3-methylbutan-2-yl)amine
1036589-80-6
5g
$2110.0 2023-05-01
Enamine
EN300-165442-1000mg
[2-(4-chlorophenyl)ethyl](3-methylbutan-2-yl)amine
1036589-80-6
1000mg
$271.0 2023-09-21
Enamine
EN300-165442-10000mg
[2-(4-chlorophenyl)ethyl](3-methylbutan-2-yl)amine
1036589-80-6
10000mg
$1163.0 2023-09-21
Life Chemicals
F1967-9426-0.25g
[2-(4-chlorophenyl)ethyl](3-methylbutan-2-yl)amine
1036589-80-6 95%+
0.25g
$280.0 2023-09-06
TRC
C176076-500mg
[2-(4-chlorophenyl)ethyl](3-methylbutan-2-yl)amine
1036589-80-6
500mg
$ 295.00 2022-06-06
Enamine
EN300-165442-0.25g
[2-(4-chlorophenyl)ethyl](3-methylbutan-2-yl)amine
1036589-80-6
0.25g
$670.0 2023-05-01

Additional information on [2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine

Introduction to [2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine (CAS No. 1036589-80-6)

[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine (CAS No. 1036589-80-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as CPEA for brevity, is characterized by its unique structural features, which include a 4-chlorophenyl moiety and a 3-methylbutan-2-yl amine group. These structural elements contribute to its potential biological activities and therapeutic applications.

The 4-chlorophenyl group is a common substituent in many pharmaceuticals, known for its ability to modulate the pharmacokinetic properties of compounds. The presence of this group can enhance the lipophilicity and metabolic stability of the molecule, making it more suitable for oral administration and systemic absorption. The 3-methylbutan-2-yl amine group, on the other hand, is a versatile functional group that can participate in various biological interactions, such as receptor binding and enzyme inhibition.

Recent studies have explored the potential of [2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine in the treatment of neurological disorders. One notable area of research is its role as a potential neuroprotective agent. In vitro and in vivo experiments have shown that CPEA can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a significant role in disease progression.

Furthermore, [2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine has been investigated for its potential as an antidepressant. Preclinical studies have demonstrated that CPEA can modulate serotonin and dopamine neurotransmission, key pathways involved in mood regulation. This makes it a promising candidate for the development of novel antidepressant drugs with fewer side effects compared to existing treatments.

In addition to its neuropharmacological properties, [2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine has shown potential in other therapeutic areas. For instance, it has been studied for its anti-inflammatory properties, which could be beneficial in treating inflammatory conditions such as arthritis and inflammatory bowel disease (IBD). The compound's ability to inhibit pro-inflammatory cytokines and reduce tissue inflammation has been documented in several preclinical models.

The synthesis of [2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine involves a series of well-defined chemical reactions. The process typically begins with the formation of the 4-chlorophenylethylamine intermediate, which is then coupled with 3-methylbutan-2-one using appropriate coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). The resulting amide is then reduced to form the final amine product.

The purity and quality of [2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine are crucial for its use in pharmaceutical research. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure that the compound meets the required standards. These analytical techniques provide detailed information about the structure and purity of the compound, which is essential for reproducibility and consistency in research studies.

Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and safety profile of [2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine. Clinical trials are currently underway to evaluate its efficacy and safety in human subjects. These trials will provide valuable insights into the compound's pharmacokinetics, pharmacodynamics, and potential side effects.

In conclusion, [2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine (CAS No. 1036589-80-6) represents a promising compound with diverse biological activities and therapeutic applications. Its unique structural features make it an attractive candidate for further development in various areas of medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, CPEA may emerge as a valuable tool in the treatment of neurological disorders, depression, inflammation, and other conditions.

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